molecular formula C13H16N4O B7876313 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine

Cat. No.: B7876313
M. Wt: 244.29 g/mol
InChI Key: NPNTVEOHEIJADR-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine is a heterocyclic compound featuring a piperazine core linked to a phenyl ring substituted with a 5-methyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole moiety is a nitrogen-rich heterocycle known for its electron-deficient aromatic character, which enhances binding interactions with biological targets, particularly in the central nervous system (CNS) .

Properties

IUPAC Name

5-methyl-3-(4-piperazin-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-15-13(16-18-10)11-2-4-12(5-3-11)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNTVEOHEIJADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation via Hydrazide Cyclization

A widely adopted method involves the cyclocondensation of hydrazide intermediates with carboxylic acid derivatives. For example, 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetohydrazide undergoes reaction with carbon disulfide in the presence of potassium hydroxide to form 5-[(4-(4-methoxyphenyl)piperazin-1-yl)methyl]-1,3,4-oxadiazole-2-thiol. Demethylation and subsequent functionalization yield the target compound. Key conditions include:

ParameterValue
Reaction Temperature80–100°C
Reaction Time4–6 hours
Yield65–75%

This method benefits from readily available starting materials but requires strict anhydrous conditions to prevent hydrolysis of the oxadiazole ring.

Optimized Methodologies from Recent Studies

One-Pot Sequential Synthesis

A streamlined one-pot approach reduces purification steps:

  • Formation of Amidoxime : Reacting 4-cyanophenylpiperazine with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 12 hours.

  • Cyclization with Acetic Anhydride : Treating the amidoxime with acetic anhydride at 120°C for 3 hours, yielding the 5-methyl-1,2,4-oxadiazole ring.

StepReagentsConditionsYield
1NH₂OH·HCl, EtOH/H₂O60°C, 12 h89%
2(Ac)₂O, NaOAc120°C, 3 h78%

This method prioritizes atom economy and scalability, though excess acetic anhydride necessitates careful quenching.

Enzymatic Catalysis in Oxadiazole Formation

Patent literature describes ketoreductase (KRED-130) and glucose dehydrogenase (GDH-101) to stereoselectively reduce intermediates during oxadiazole synthesis. For example, enzymatic reduction of a ketone precursor at 30°C and pH 7.0 achieves >99% enantiomeric excess, critical for bioactive derivatives.

Analytical Validation and Characterization

Post-synthesis, compounds are validated via:

  • ¹H/¹³C NMR : Distinct signals for oxadiazole (δ 8.3–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm).

  • HRMS : Molecular ion peaks matching the theoretical mass of 288.34 g/mol.

  • X-ray Diffraction : Confirms crystalline structure, with key peaks at 2θ = 13.5° and 20.4°.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Hydrazide CyclizationHigh purityMulti-step purification65–75%
One-Pot SynthesisScalable, fewer stepsExcess reagent handling78%
Enzymatic CatalysisStereoselectivityHigh enzyme cost82%

The one-pot method balances efficiency and yield, whereas enzymatic approaches suit chiral synthesis despite higher costs.

Industrial-Scale Production Considerations

Industrial adaptation involves:

  • Continuous Flow Reactors : Minimize side reactions during exothermic cyclization steps.

  • Crystallization Optimization : Use n-heptane/2-propanol mixtures to enhance crystal purity.

  • Waste Management : Recycling solvents like tetrahydrofuran and toluene reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine features a piperazine ring substituted with a phenyl group that contains a 5-methyl-1,2,4-oxadiazole moiety. This structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the 1,2,4-oxadiazole ring have been studied for their efficacy against bacteria and fungi. For instance, a study demonstrated that similar oxadiazole derivatives showed promising results against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-(5-methyl-1,2,4-oxadiazol-3-yl)anilineStaphylococcus aureus16 µg/mL
4-(5-Methyl-1,2,4-oxadiazol-3-yl)anilinePseudomonas aeruginosa64 µg/mL

Anti-Cancer Potential

The oxadiazole derivatives have also been investigated for their anti-cancer properties. A notable case study indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways .

Table 2: Cytotoxicity of Oxadiazole Derivatives on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHeLa10
3-(5-methyl-1,2,4-oxadiazol-3-yl)anilineMCF715
4-(5-Methyl-1,2,4-oxadiazol-3-yloxy)anilineA54920

Material Science Applications

In addition to medicinal applications, compounds like this compound are being explored for use in material science. The unique properties of oxadiazoles make them suitable candidates for developing novel materials with specific electronic or optical properties.

Polymer Chemistry

Oxadiazole-containing polymers have shown enhanced thermal stability and mechanical properties. Studies indicate that incorporating such compounds into polymer matrices can improve their performance in various applications including electronics and coatings .

Table 3: Properties of Oxadiazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(oxadiazole-co-imide)>30075
Poly(ethylene oxide with oxadiazole)>25050

Mechanism of Action

The mechanism of action of 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their pharmacological targets, and activities:

Compound Name Structural Features Pharmacological Target Key Findings/Activity Reference
1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine Piperazine + 4-phenyl-5-methyl-1,2,4-oxadiazole Putative 5-HT receptors Structural analog of GR127935; likely 5-HT1B/1D antagonism inferred from similar motifs .
GR127935 Biphenyl-4-carboxamide with 5-methyl-oxadiazole 5-HT1B/1D receptors High-affinity antagonist (Ki < 1 nM); inhibits 5-HT-mediated vasoconstriction .
SB224289 Spirocyclic furoindole + oxadiazole 5-HT1B receptors Selective antagonist (IC50 ~10 nM); used in migraine research .
1-(3-Chlorophenyl)piperazine (3-CPP) Chlorophenyl-piperazine 5-HT1A/2C receptors Agonist activity; induces hyperlocomotion in preclinical models .
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Piperazine + methyl-oxadiazole Kinase inhibitors Intermediate in imidazo[4,5-b]pyridine-based kinase inhibitor synthesis .

Key Structural Differences and Pharmacological Implications

Oxadiazole vs. Simple Aryl Substituents :

  • The 5-methyl-1,2,4-oxadiazole group in the target compound introduces steric bulk and electron-withdrawing effects, enhancing receptor binding specificity compared to simpler substituents like chlorine (3-CPP) or methoxy (4-MeOPP) .
  • Example : GR127935’s biphenyl-oxadiazole structure confers >100-fold selectivity for 5-HT1B/1D over 5-HT2 receptors, unlike 3-CPP, which lacks heterocyclic motifs and shows broader receptor activity .

Piperazine Linkage Flexibility :

  • Piperazine’s conformational flexibility allows optimal positioning of the oxadiazole-phenyl group in receptor pockets. For instance, SB224289’s spirocyclic piperazine restricts flexibility, improving 5-HT1B selectivity .

Bioisosteric Replacements :

  • Replacement of the oxadiazole with a 1,2-dithiol-3-one (as in ) or isoxazole () alters electronic properties, reducing CNS penetration due to increased polarity .

Biological Activity

1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine is a compound belonging to the oxadiazole class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : 244.29 g/mol

This compound features a piperazine ring substituted with a phenyl group that contains a 5-methyl-1,2,4-oxadiazol-3-yl moiety. The oxadiazole ring is known for its role in various biological activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
HeLa (Cervical)2.76
CaCo-2 (Colon)9.27
H9c2 (Heart Myoblast)92.4

These findings indicate that the oxadiazole moiety contributes to the compound's ability to inhibit tumor growth.

The mechanisms underlying the anticancer effects of oxadiazole derivatives often involve:

  • Inhibition of Enzymes : Compounds have shown inhibitory activity against key enzymes such as Histone Deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein levels .

Antimicrobial Activity

Oxadiazole derivatives also exhibit antimicrobial properties. For example, some related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5

These results suggest that the incorporation of the oxadiazole ring enhances the antimicrobial activity of piperazine derivatives.

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple human tumor cell lines. The results indicated that modifications to the piperazine structure significantly affected potency and selectivity toward specific cancer types .

Example Case Study:

In a comparative study involving various piperazine derivatives:

  • Compound A (related to this compound) showed an IC50_{50} value of 6.1 µM against HepG2 liver carcinoma cells.
  • The study also highlighted the role of structural modifications in enhancing biological activity.

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